![molecular formula C10H12F3N B3236482 4-Isopropyl-3-(trifluoromethyl)aniline CAS No. 1369792-85-7](/img/structure/B3236482.png)
4-Isopropyl-3-(trifluoromethyl)aniline
Overview
Description
4-Isopropyl-3-(trifluoromethyl)aniline, also known as ITFA, is a chemical compound with the molecular formula C10H11F3N. It is a highly versatile compound with a wide range of applications in scientific research.
Mechanism of Action
4-Isopropyl-3-(trifluoromethyl)aniline exerts its biological effects by interacting with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to a range of biochemical and physiological effects. For example, 4-Isopropyl-3-(trifluoromethyl)aniline has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
4-Isopropyl-3-(trifluoromethyl)aniline has been shown to have a range of biochemical and physiological effects in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, 4-Isopropyl-3-(trifluoromethyl)aniline has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These effects are thought to be mediated by the inhibition of monoamine oxidase and other molecular targets.
Advantages and Limitations for Lab Experiments
4-Isopropyl-3-(trifluoromethyl)aniline has several advantages as a research tool. It is a highly versatile compound that can be used in the synthesis of various compounds and materials. Additionally, 4-Isopropyl-3-(trifluoromethyl)aniline can be used as a fluorescent probe for the detection of biological molecules. However, 4-Isopropyl-3-(trifluoromethyl)aniline also has some limitations. It can be difficult to synthesize and purify, which can limit its availability for research. Furthermore, the mechanism of action of 4-Isopropyl-3-(trifluoromethyl)aniline is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-Isopropyl-3-(trifluoromethyl)aniline. One area of interest is the development of new drugs and agrochemicals based on 4-Isopropyl-3-(trifluoromethyl)aniline. Additionally, there is potential for the development of new materials and catalysts based on 4-Isopropyl-3-(trifluoromethyl)aniline. Further research is also needed to fully understand the mechanism of action of 4-Isopropyl-3-(trifluoromethyl)aniline and its potential therapeutic applications. Finally, there is potential for the development of new fluorescent probes based on 4-Isopropyl-3-(trifluoromethyl)aniline for the detection of biological molecules.
Scientific Research Applications
4-Isopropyl-3-(trifluoromethyl)aniline has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of new drugs, agrochemicals, and materials. 4-Isopropyl-3-(trifluoromethyl)aniline can also be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science. Furthermore, 4-Isopropyl-3-(trifluoromethyl)aniline can be used as a fluorescent probe for the detection of biological molecules.
properties
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBHDUUIYYRHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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